molecular formula C14H12N2O3S B3038063 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 72357-88-1

2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No. B3038063
CAS RN: 72357-88-1
M. Wt: 288.32 g/mol
InChI Key: WBGFHSUPPBAGRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide (BTD) is a chemical compound that is widely used in scientific research due to its unique properties. BTD has been found to possess a wide range of applications, including as a dye, an antioxidant, and a catalyst. Additionally, BTD has been studied for its potential as an antimicrobial agent, as well as its ability to inhibit the growth of certain types of bacteria. It has also been used in the synthesis of other compounds and as a reagent in various reactions.

Scientific Research Applications

2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide has been used in a variety of scientific research applications, including as a dye, an antioxidant, and a catalyst. It has been used to detect the presence of certain substances, such as proteins and nucleic acids, in a variety of samples. Additionally, 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide has been used in the synthesis of other compounds, such as polymers, and as a reagent in various reactions.

Mechanism of Action

The mechanism of action of 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is not fully understood. However, it is believed that 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide acts as an electron acceptor, allowing for the transfer of electrons from one molecule to another. Additionally, 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide may act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide has been studied for its potential as an antimicrobial agent, as well as its ability to inhibit the growth of certain types of bacteria. It has also been studied for its ability to inhibit the formation of biofilms, which are colonies of bacteria that can form on surfaces and cause infections. Additionally, 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide has been studied for its potential to reduce inflammation, as well as its ability to reduce the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide in laboratory experiments is its low toxicity. Additionally, 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is relatively inexpensive and easy to obtain, making it a cost-effective option for research. However, 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is not as stable as some other compounds, meaning it is more likely to break down over time. Additionally, 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is sensitive to light, meaning it should be stored away from light sources.

Future Directions

The potential applications of 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide are numerous, and there are many possible future directions for research involving 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide. Some possible future directions include further research into its potential as an antimicrobial agent, its ability to reduce inflammation, and its potential to inhibit the formation of biofilms. Additionally, further research could be conducted into its potential as a catalyst in various reactions, as well as its potential to reduce the production of reactive oxygen species. Finally, research could be conducted into the mechanism of action of 2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide, as well as its potential to act as an electron acceptor.

properties

IUPAC Name

2-benzyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c17-14-15-12-8-4-5-9-13(12)20(18,19)16(14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGFHSUPPBAGRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)NC3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
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2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
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2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
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2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
Reactant of Route 5
2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
Reactant of Route 6
2-benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

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